1,4-Dioxane-2,5-dimethanol

描述

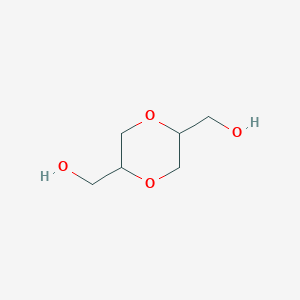

1,4-Dioxane-2,5-dimethanol (CAS: 14236-12-5) is a six-membered dioxane ring derivative with hydroxymethyl (-CH₂OH) groups at the 2 and 5 positions. Its molecular formula is C₆H₁₂O₄, with a molecular weight of 148.16 g/mol . It exists as a mixture of diastereomers, contributing to its variable physical properties, such as solubility. While some sources report it as water-soluble , others note insolubility , likely due to stereochemical variations or purity differences. This compound is primarily used in polymer chemistry as a building block for biodegradable polymers and in ring-opening polymerization reactions with glycidol .

准备方法

1,4-Dioxane-2,5-dimethanol can be synthesized through the reaction of 1,4-dichlorobutane with methanol under alkaline conditions. The reaction involves the substitution of chlorine atoms with hydroxymethyl groups, followed by appropriate purification steps to obtain the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques.

化学反应分析

1,4-Dioxane-2,5-dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxymethyl groups can participate in substitution reactions with various reagents.

Polymerization: It reacts with glycidol to form ring-opening polymerization products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1,4-Dioxane-2,5-dimethanol has several scientific research applications:

Synthesis of Polymers: It serves as a precursor for the synthesis of polyethers and polyesters, which are widely used in various materials and applications.

Organic Chemistry Studies: It is used in studies exploring the reactivity of diols and their interactions with other molecules, providing insights into reaction mechanisms and the development of new synthetic methods.

Potential Biomedical Applications: Some studies have explored its potential for biomedical applications such as drug delivery and bioconjugation, although further research is needed to determine its efficacy and safety.

作用机制

The mechanism of action of 1,4-Dioxane-2,5-dimethanol involves its ability to participate in various chemical reactions due to the presence of hydroxymethyl groups. These groups can form hydrogen bonds, participate in condensation reactions, and undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in polymerization reactions, the hydroxymethyl groups react with glycidol to form polymer chains .

相似化合物的比较

Comparison with Structurally Similar Compounds

1,4-Dioxane-2,6-dimethanol (CAS: 54120-69-3)

- Molecular Formula : C₆H₁₂O₄ (identical to 2,5-isomer).

- Structure : Hydroxymethyl groups at the 2 and 6 positions.

- Properties : Water-soluble and polar due to hydroxyl group geometry. Exhibits antimicrobial and antiproliferative activity .

- Applications : Used in synthetic chemistry (solvent/reagent), environmental remediation (volatile organic compound cleanup), and biodegradation studies .

- Key Difference : The 2,6-isomer’s biological activity contrasts with the 2,5-isomer’s focus on polymer synthesis.

1,3-Dihydroxyacetone Dimer (CAS: 62147-49-3)

- Molecular Formula : C₆H₁₂O₆.

- Structure : A dimeric form of 1,3-dihydroxyacetone with additional hydroxyl groups.

- Properties : Slightly water-soluble; hygroscopic and stable under inert conditions .

- Applications : Used in cosmetics (self-tanning agents) and biochemical research as a metabolite .

- Key Difference : Higher oxygen content (C₆H₁₂O₆) and distinct reactivity compared to dioxane-based diols.

2,5-Dimethyl-1,4-dioxane (CAS: 15176-21-3)

- Molecular Formula : C₆H₁₂O₂.

- Structure : Methyl (-CH₃) groups at the 2 and 5 positions.

- Properties: Lower polarity due to non-hydroxyl substituents; used as a solvent .

- Key Difference : Lack of hydroxyl groups eliminates hydrogen-bonding capacity, reducing suitability for polymer applications.

1,4-Dioxane-2,5-dione (CAS: 502-97-6)

- Molecular Formula : C₄H₄O₄.

- Structure : Ketone groups replace hydroxymethyl substituents.

- Key Difference : Oxidized functional groups enable polyester formation, unlike diol-based polymerization.

Comparative Data Table

*Solubility varies due to diastereomer mixtures .

生物活性

1,4-Dioxane-2,5-dimethanol is a compound of interest due to its potential applications in various biological and chemical processes. This article reviews its biological activity, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its dioxane ring structure with hydroxymethyl groups at the 2 and 5 positions. Its molecular formula is CHO, and it exhibits properties typical of diols, including solubility in water and potential reactivity with various biological molecules.

Metabolic Pathways

Research indicates that this compound may be metabolized through pathways similar to those of other dioxanes. It can undergo oxidation processes that lead to the formation of reactive intermediates, which may interact with cellular components. For instance, studies have shown that compounds with dioxane structures can influence metabolic pathways related to lipid metabolism and energy production .

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. In vitro studies have demonstrated that high concentrations of this compound can induce cytotoxic effects in certain cell lines. For example, exposure to elevated levels has been linked to increased oxidative stress markers and apoptosis in liver cells . However, the specific mechanisms remain under investigation.

Remediation Efforts

A significant aspect of this compound's biological activity is its environmental persistence and the challenges associated with its remediation. Case studies have highlighted successful strategies for removing 1,4-dioxane from contaminated water sources using granular activated carbon (GAC) systems. These systems have shown effectiveness in reducing concentrations below regulatory thresholds .

Table 1: Summary of Remediation Case Studies

| Study Location | Method Used | Initial Concentration (µg/L) | Final Concentration (µg/L) | Removal Efficiency (%) |

|---|---|---|---|---|

| North Carolina | GAC System | 12.5 - 16 | <0.3 | >98 |

| Tucson Water | Advanced Oxidation Process | Variable | <0.35 | Not specified |

Potential Applications

The biological activity of this compound suggests potential applications in biomedical engineering and materials science. Its structural characteristics make it a candidate for developing biodegradable polymers that can be utilized in drug delivery systems or as scaffolding materials in tissue engineering .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-Dioxane-2,5-dimethanol, and what methodological considerations are critical for optimizing yield and purity?

this compound can be synthesized via:

- Oxidation : Hydroxymethyl groups are oxidized to aldehydes or carboxylic acids using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled pH and temperature .

- Reduction : Catalytic hydrogenation with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) reduces intermediates to yield the diol structure .

- Substitution : Ether or ester derivatives form via acid/base-catalyzed reactions, requiring inert atmospheres to prevent side reactions .

Key considerations : Reaction stoichiometry, solvent selection (e.g., ethanol for solubility), and post-synthesis purification (e.g., recrystallization from acetone/water mixtures) are critical for purity. Hygroscopicity necessitates anhydrous storage at 2–8°C to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopy : ¹H/¹³C NMR confirms hydroxyl and methoxy proton environments; IR identifies O–H and C–O stretches .

- Chromatography : HPLC with polar stationary phases (e.g., C18) resolves impurities, while GC-MS detects volatile byproducts .

- Physical properties : Melting point (75–80°C) and solubility profiles (soluble in ethanol, slightly in water) validate consistency with literature .

- Elemental analysis : Matches empirical formula (C₆H₁₂O₆) to theoretical carbon/hydrogen content .

Q. What are the key applications of this compound in synthetic chemistry and environmental research?

- Synthetic chemistry : Acts as a bifunctional building block for ester/ether derivatives used in polymer precursors or pharmaceutical intermediates .

- Environmental remediation : Participates in degradation studies of volatile organic compounds (VOCs) due to its biodegradability under aerobic conditions .

- Biodegradation research : Serves as a model compound for optimizing microbial consortia in wastewater treatment systems .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation and reduction pathways of this compound, and how do solvent systems influence these processes?

- Oxidation : KMnO₄ in acidic media proceeds via radical intermediates, forming 1,4-dioxane-2,5-dicarboxylic acid. Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing reaction rates .

- Reduction : NaBH₄ selectively reduces carbonyl groups without affecting the dioxane ring. Protic solvents (e.g., methanol) improve reagent solubility but may promote side reactions if moisture is present .

- Kinetic studies : Variable-temperature NMR or stopped-flow spectroscopy can elucidate rate constants and activation energies .

Q. What computational approaches are suitable for modeling the molecular interactions of this compound in aqueous systems?

- Molecular dynamics (MD) : Simulates hydrogen-bonding networks with water molecules, revealing solvation shells and diffusion coefficients .

- Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in oxidation/reduction .

- QSPR models : Correlate structural descriptors (e.g., LogP) with experimental solubility or toxicity data .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) across literature sources?

- Method validation : Reproduce experiments using standardized protocols (e.g., USP melting point apparatus) and cross-validate with independent techniques (e.g., DSC for thermal analysis) .

- Purity assessment : Quantify impurities via LC-MS and correlate their impact on observed properties .

- Data curation : Reference high-authority databases like NIST Chemistry WebBook for vetted values .

Q. What experimental designs are recommended for studying the environmental fate and biodegradation pathways of this compound?

- Aerobic biodegradation : Use OECD 301B tests with activated sludge inoculum; monitor CO₂ evolution via respirometry .

- Metabolite profiling : Employ GC-MS or LC-HRMS to identify intermediates (e.g., glyoxylic acid) in microbial cultures .

- Ecotoxicology : Conduct algal growth inhibition tests (OECD 201) to assess aquatic toxicity .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate hygroscopicity-related instability during storage and handling?

- Storage : Use desiccated containers with inert gas (N₂/Ar) and maintain temperatures ≤8°C .

- Handling : Perform syntheses in gloveboxes with humidity <10% to prevent hydrolysis .

- Formulation : Co-crystallize with non-hygroscopic excipients (e.g., cellulose derivatives) to enhance stability .

Q. How can researchers leverage derivatives of this compound for advanced material synthesis?

属性

IUPAC Name |

[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRYYSSZMQDPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337859 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14236-12-5 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。